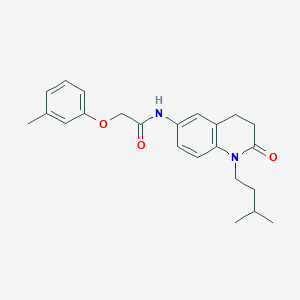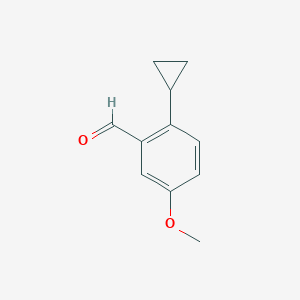
2-Cyclopropyl-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In the synthesis of related compounds, multicomponent reactions (MCRs) are highlighted as an efficient approach. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one is achieved through a one-pot interaction involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, with cyclopropylamine being used in excess . This method emphasizes step-economy and cost-effectiveness, which could be relevant for the synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using various spectroscopic techniques. For example, the structure of the synthesized thiazolidinone derivative was confirmed using 1H, 13C, 2D NMR, LC-MS, IR, and UV spectra . These techniques could similarly be applied to analyze the molecular structure of 2-Cyclopropyl-5-methoxybenzaldehyde.
Chemical Reactions Analysis
The papers describe different chemical reactions involving methoxybenzaldehyde derivatives. For instance, the reaction of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to azidocinnamates, which can further undergo thermolysis to yield indoles . Such reactivity could provide insights into the types of chemical transformations that 2-Cyclopropyl-5-methoxybenzaldehyde might undergo under similar conditions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-Cyclopropyl-5-methoxybenzaldehyde, they do provide information on related compounds. For example, the crystal structure of a dipolarophile synthesized from 3,4,5-trimethoxybenzaldehyde is detailed, including its crystallization in the monoclinic space group and the presence of inter- and intramolecular hydrogen bonds . Such data can be useful in predicting the properties of 2-Cyclopropyl-5-methoxybenzaldehyde, such as its potential crystalline structure and hydrogen bonding capabilities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2-Cyclopropyl-5-methoxybenzaldehyde serves as a precursor in the synthesis of structurally diverse molecules with potential biological activities. For instance, the compound has been utilized in multicomponent reactions to develop derivatives with antimicrobial properties. One study described the synthesis of a compound through the interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, highlighting its antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022). This demonstrates the compound's utility in generating new bioactive molecules through cost-effective and step-economy synthesis approaches.
Catalytic Applications and Organic Synthesis
In organic synthesis, derivatives of 2-Cyclopropyl-5-methoxybenzaldehyde are instrumental in constructing complex molecules. For example, Schiff bases derived from this aldehyde and other components have been synthesized for their metal ion binding properties, which are crucial in developing selective catalysts for alcohol oxidation. These catalysts are applied in the synthesis of various organic compounds, indicating the role of 2-Cyclopropyl-5-methoxybenzaldehyde derivatives in facilitating efficient and selective chemical transformations (Hazra et al., 2015).
Medicinal Chemistry and Biological Activities
The compound's derivatives have also been explored for their medicinal properties. Schiff bases incorporating 2-Cyclopropyl-5-methoxybenzaldehyde have exhibited significant antiaflatoxigenic and antimicrobial activities, showcasing their potential in pharmaceutical applications. Such studies reveal the compound's utility in developing agents that can inhibit the growth of harmful microorganisms and reduce the production of aflatoxins, which are toxic compounds produced by certain fungi (Harohally et al., 2017).
Natural Resource Exploration and Biosynthesis
Additionally, research into the natural occurrence of methoxybenzaldehydes, including derivatives similar to 2-Cyclopropyl-5-methoxybenzaldehyde, has provided insights into their roles in plants, isolation methods, and applications in food and cosmetics due to their fragrant properties. These studies also touch upon their biosynthesis in plants, emphasizing the compound's relevance in both natural products chemistry and industrial applications (Kundu & Mitra, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPEBLRSOUWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
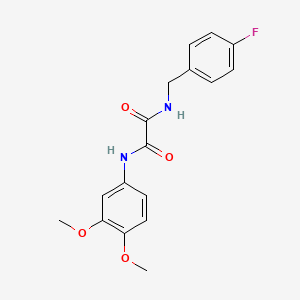
![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)
![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)
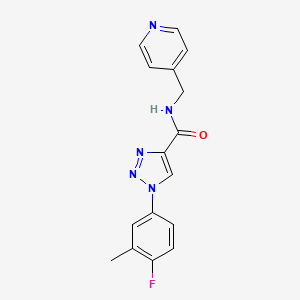
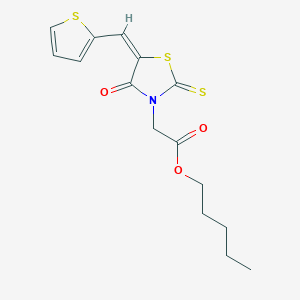
![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)
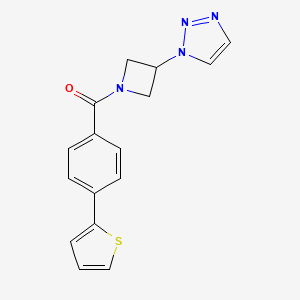
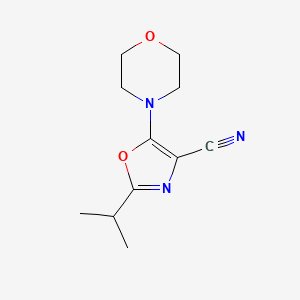
![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)
![N-(Oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2519451.png)
